molecular formula C22H27N3O6 B15216249 3-Butyl-1-(4-(1-pyrrolidinyl)-2-butynyl)-2,4(1H,3H)-quinazolinedione oxalate CAS No. 23905-28-4

3-Butyl-1-(4-(1-pyrrolidinyl)-2-butynyl)-2,4(1H,3H)-quinazolinedione oxalate

Cat. No.: B15216249
CAS No.: 23905-28-4
M. Wt: 429.5 g/mol
InChI Key: MEEVSMWTMNABRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Butyl-1-(4-(1-pyrrolidinyl)-2-butynyl)-2,4(1H,3H)-quinazolinedione oxalate is a high-purity organic compound supplied for research applications. With a molecular formula of C22H27N3O5 and a molecular weight of 413.5 g/mol, this complex molecule features a quinazolinedione core, a scaffold recognized as a privileged structure in medicinal chemistry due to its diverse biological activities . Quinazoline-2,4(1H,3H)-dione derivatives have been extensively investigated as fluoroquinolone-like inhibitors, showing promise in targeting bacterial gyrase and DNA topoisomerase IV to combat Gram-positive and Gram-negative bacterial strains . The broad pharmacological significance of the quinazoline-dione scaffold also includes reported anticancer, anti-inflammatory, and antiviral properties, making it a versatile template for drug discovery and biochemical probe development . Researchers can utilize this compound to explore its specific mechanism of action, structure-activity relationships, and potential as a lead compound in various therapeutic areas. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

23905-28-4

Molecular Formula

C22H27N3O6

Molecular Weight

429.5 g/mol

IUPAC Name

3-butyl-1-(4-pyrrolidin-1-ylbut-2-ynyl)quinazoline-2,4-dione;oxalic acid

InChI

InChI=1S/C20H25N3O2.C2H2O4/c1-2-3-15-23-19(24)17-10-4-5-11-18(17)22(20(23)25)16-9-8-14-21-12-6-7-13-21;3-1(4)2(5)6/h4-5,10-11H,2-3,6-7,12-16H2,1H3;(H,3,4)(H,5,6)

InChI Key

MEEVSMWTMNABRS-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC#CCN3CCCC3.C(=O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-1-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)quinazoline-2,4(1H,3H)-dione oxalate typically involves multiple steps:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Butyl Group: This step often involves alkylation reactions using butyl halides.

    Attachment of the Pyrrolidine Ring: This can be done through nucleophilic substitution reactions.

    Formation of the But-2-yn-1-yl Linker: This step may involve Sonogashira coupling reactions.

    Oxalate Formation: The final step involves the reaction of the compound with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the butyl group.

    Reduction: Reduction reactions can occur at the quinazoline core.

    Substitution: Nucleoph

Biological Activity

3-Butyl-1-(4-(1-pyrrolidinyl)-2-butynyl)-2,4(1H,3H)-quinazolinedione oxalate is a synthetic compound belonging to the quinazolinone family. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure includes a quinazolinone core, which is associated with various therapeutic effects, including anticancer and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is C22H27N3O5C_{22}H_{27}N_3O_5, with a molecular weight of approximately 413.5 g/mol. The presence of the butyl group and the pyrrolidinylbutynyl substituent contributes to its unique chemical properties and biological activities.

PropertyValue
Molecular FormulaC22H27N3O5
Molecular Weight413.5 g/mol
StructureQuinazolinone core with substituents

Research indicates that this compound may act as an enzyme inhibitor or receptor modulator . The quinazolinone core is known for its ability to inhibit various kinases involved in cell signaling pathways, which can affect cellular processes such as proliferation and apoptosis. Specifically, studies have shown that it may modulate signaling pathways critical for cancer cell growth and survival.

Key Mechanisms:

  • Kinase Inhibition : The compound inhibits specific kinases that play a role in cell signaling.
  • Receptor Modulation : It interacts with receptors that may influence cellular responses to external stimuli.

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound. For instance, it has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis through the modulation of signaling pathways.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against certain bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic processes.

Case Studies

  • Study on Cancer Cell Lines : A study conducted on human breast cancer cell lines revealed that treatment with this compound resulted in a significant decrease in cell viability and induced apoptotic markers.
  • Antimicrobial Efficacy : In vitro tests against Staphylococcus aureus showed that the compound inhibited bacterial growth at concentrations as low as 10 µg/mL, suggesting potent antimicrobial properties.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The primary structural difference among these analogs lies in the alkyl chain length and saturation at the 3-position (Table 1).

Table 1. Structural Comparison of 3-Substituted Quinazolinedione Oxalate Derivatives

Compound (3-Substituent) CAS Number Alkyl Chain Length/Saturation
3-Ethyl 23905-25-1 C2 (saturated)
3-Propyl 23905-26-2 C3 (saturated)
3-Allyl (unsaturated) 23905-27-3 C3 (allyl group)
3-Butyl (target compound) 23905-28-4 C4 (saturated)
3-Pentyl 23905-29-5 C5 (saturated)

Key Observations :

  • Steric Effects : The butyl group (C4) balances steric bulk and flexibility, which may optimize receptor binding compared to shorter (ethyl, propyl) or longer (pentyl) chains.
  • Allyl vs. Saturated Chains : The allyl group (C3, unsaturated) introduces conformational rigidity and electronic effects, which could alter metabolic stability or target engagement .

Pharmacological Implications

  • Alkyl Chain Length: Longer chains (butyl, pentyl) may enhance interactions with hydrophobic binding pockets in target proteins. For instance, the adenosine uptake inhibitor KF24345 (a morpholinoquinazoline derivative) relies on a piperidinyl group for activity, highlighting the importance of substituent size and polarity .
  • Anti-Angiogenesis Potential: Sugar-substituted quinazolinediones (e.g., 3-(2'-aminoglucosyl)-2,4-dione) exhibit anti-angiogenesis activity, suggesting that polar substituents at the 3-position can redirect biological activity compared to alkyl chains .

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 3-butyl-1-(4-(1-pyrrolidinyl)-2-butynyl)-2,4(1H,3H)-quinazolinedione oxalate, and how do reaction conditions influence yield?

  • Methodology : A multi-step approach is typically employed. The quinazolinedione core can be synthesized via cyclization of anthranilic acid derivatives with urea or thiourea, as described for analogous quinazolinones . The 4-(1-pyrrolidinyl)-2-butynyl side chain is introduced through alkylation or nucleophilic substitution, requiring controlled temperatures (0–5°C) to minimize side reactions. Oxalate salt formation is achieved by reacting the free base with oxalic acid in ethanol under reflux . Solvent choice (e.g., DMF for polar intermediates) and catalysts (e.g., K₂CO₃ for deprotonation) significantly impact yields, which range from 40–65% in optimized protocols .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s purity and structure?

  • Methodology :

  • 1H/13C NMR : Essential for confirming substituent positions (e.g., butyl chain integration at δ ~0.8–1.5 ppm, pyrrolidinyl protons at δ ~2.5–3.5 ppm) .
  • HRMS : Validates molecular weight (e.g., [M+H]+ expected at m/z 428.21 for C₂₃H₃₀N₄O₃) with <2 ppm error .
  • HPLC-PDA : Quantifies purity (>98%) using reverse-phase C18 columns (acetonitrile/water gradient) .
  • X-ray crystallography (if crystals are obtainable): Resolves stereochemical ambiguities in the pyrrolidinyl-butynyl moiety .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length, pyrrolidine substitution) affect the compound’s pharmacological activity?

  • Methodology : Structure-activity relationship (SAR) studies compare analogs like 3-cyclohexylquinazolinedione (reduced solubility) and 3-phenyl derivatives (enhanced receptor affinity) . For this compound:

  • The butyl chain balances lipophilicity and membrane permeability (logP ~2.8 predicted).
  • The 4-(1-pyrrolidinyl)-2-butynyl group introduces conformational rigidity, enhancing binding to serotonin receptors (5-HT₂A/2C), as seen in ketanserin analogs .
  • Oxalate counterion improves crystallinity and bioavailability compared to hydrochloride salts .

Q. What mechanisms underlie contradictory reports of this compound’s activity in different in vitro models?

  • Methodology : Discrepancies may arise from:

  • Receptor isoform specificity : Use radioligand binding assays (e.g., ³H-ketanserin for 5-HT₂A) to quantify affinity (Ki) across species/tissues .
  • Metabolic stability : Incubate with liver microsomes (human vs. rodent) to assess CYP450-mediated degradation .
  • Solubility limitations : Compare activity in buffer (PBS) vs. serum-containing media; use surfactants (e.g., Tween-80) to improve dissolution .

Q. How can computational modeling predict this compound’s interaction with target proteins?

  • Methodology :

  • Docking studies : Use AutoDock Vina to model binding to 5-HT₂A (PDB ID: 6WGT). The quinazolinedione core forms hydrogen bonds with Ser159 and Asn343, while the pyrrolidinyl group engages in hydrophobic interactions .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER/CHARMM force fields) .
  • DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict electrostatic potential maps and reactive sites .

Q. What strategies resolve challenges in stereochemical control during synthesis of the 4-(1-pyrrolidinyl)-2-butynyl moiety?

  • Methodology :

  • Chiral auxiliaries : Employ (R)- or (S)-proline derivatives to induce enantioselectivity in pyrrolidine ring formation .
  • Asymmetric catalysis : Use Pd-catalyzed Sonogashira coupling with chiral ligands (e.g., BINAP) to control alkyne geometry .
  • HPLC chiral separation : Resolve racemic mixtures using cellulose-based columns (e.g., Chiralpak IC) .

Data Interpretation & Optimization

Q. How should researchers address low reproducibility in biological assays involving this compound?

  • Methodology :

  • Batch variability : Characterize multiple synthetic batches via NMR and HPLC to ensure consistency .
  • Assay conditions : Pre-incubate compounds in assay buffer (pH 7.4) for 1 hr to stabilize solubility .
  • Positive controls : Include ketanserin (5-HT₂A antagonist) or structurally similar quinazolinediones to validate assay sensitivity .

Q. What in silico and in vitro approaches prioritize analogs for further development?

  • Methodology :

  • ADMET prediction : Use SwissADME to filter compounds with poor permeability (e.g., TPSA >90 Ų) or high hepatotoxicity risk .
  • High-throughput screening : Test 10 µM concentrations in functional assays (e.g., calcium flux for GPCR activation) .
  • Thermodynamic solubility : Measure in FaSSIF (fasted-state simulated intestinal fluid) to predict oral bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.